ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate
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Overview
Description
Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate is a complex organic compound with a molecular formula of C24H20O8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate typically involves the reaction of 7-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain high-purity ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of bichromenes, such as quinones, hydroquinones, and substituted bichromenes .
Scientific Research Applications
Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(8-ethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18O8 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H18O8/c1-3-28-22(25)12-29-15-5-4-13-8-18(23(26)31-19(13)10-15)17-11-21(24)30-20-9-14(27-2)6-7-16(17)20/h4-11H,3,12H2,1-2H3 |
InChI Key |
SORFHZMBTVVCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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